Methyl 3-ethenyl-2-fluorobenzoate
Description
Methyl 3-ethenyl-2-fluorobenzoate (C₁₀H₉FO₂) is a fluorinated aromatic ester characterized by a vinyl (ethenyl) group at the 3-position and a fluorine atom at the 2-position of the benzoate ring.
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
methyl 3-ethenyl-2-fluorobenzoate |
InChI |
InChI=1S/C10H9FO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h3-6H,1H2,2H3 |
InChI Key |
KHANXDDTPLEGFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethenyl-2-fluorobenzoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethenyl-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 3-ethenyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes or bioactive compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-ethenyl-2-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a building block that can undergo various transformations to yield desired products. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Fluoro-2-Methylbenzoate (CAS 114312-57-1)
- Structure : Similar aromatic core but differs in substituents: ethyl ester (vs. methyl) and methyl group at the 2-position (vs. ethenyl at 3-position).
- Molecular Weight : 182.19 g/mol (vs. 182.18 g/mol for Methyl 3-ethenyl-2-fluorobenzoate).
- Applications : Primarily used as a synthetic intermediate. The fluorine atom enhances stability and influences electronic properties, as seen in agrochemical derivatives like triflusulfuron methyl ester .
Ethyl 2-Chloro-6-Fluoro-3-Methylbenzoate (CAS 1379295-48-3)
- Structure : Chlorine and fluorine substituents at positions 2 and 6, with a methyl group at position 3.
- Molecular Weight : 216.64 g/mol (higher due to chlorine).
- Reactivity : The chloro-fluoro substitution pattern increases electrophilicity, making it suitable for cross-coupling reactions. This contrasts with the ethenyl group in the target compound, which may favor polymerization or Diels-Alder reactions .
Methyl 2-Hydroxy-4-(2,2,2-Trifluoroacetamido)Benzoate
- Structure : Hydroxy and trifluoroacetamido groups instead of ethenyl and fluorine.
- Applications : Used in medicinal chemistry for its hydrogen-bonding capability. The absence of an ethenyl group limits its use in polymer chemistry compared to this compound .
Methyl Salicylate (from VOC studies)
- Structure: Hydroxy group at position 2 (vs.
- Physical Properties : Boiling point ~223°C, vapor pressure 0.1 mmHg at 25°C. This compound likely has a lower boiling point due to reduced polarity from the fluorine and ethenyl groups .

Key Data Table: Comparative Analysis
Research Findings and Trends
- Reactivity : The ethenyl group in this compound distinguishes it from halogenated analogs, enabling applications in photopolymerization or as a diene in cycloaddition reactions. Fluorine’s electron-withdrawing effect increases the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitutions .
- Stability: Fluorinated benzoates generally exhibit higher thermal and oxidative stability compared to non-halogenated esters. However, the ethenyl group may introduce susceptibility to radical-initiated degradation .
- Synthetic Challenges : Positional isomerism (e.g., 2-fluoro vs. 3-fluoro) significantly impacts physicochemical properties. For example, Ethyl 3-fluoro-2-methylbenzoate has a lower logP (2.1) compared to its 4-fluoro isomer (logP 2.5), suggesting this compound may have intermediate hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

